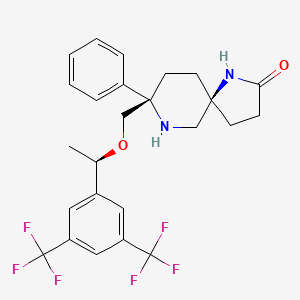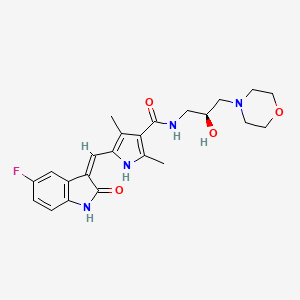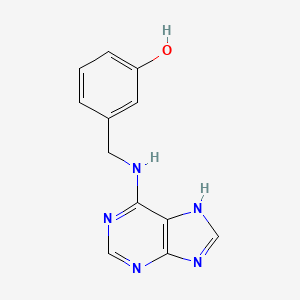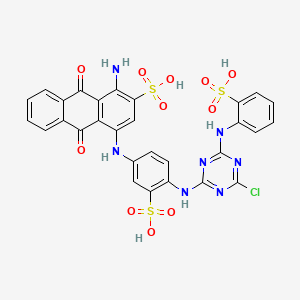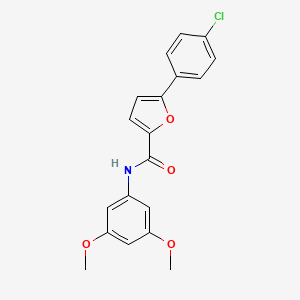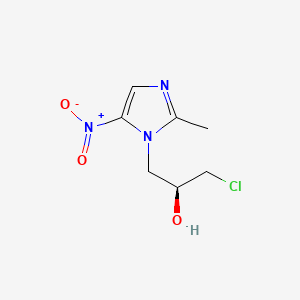
レボルニダゾール
概要
説明
科学的研究の応用
Levornidazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nitroimidazole chemistry and its derivatives.
Biology: Investigated for its effects on anaerobic bacteria and its potential as an antimicrobial agent.
Industry: Employed in the development of new antimicrobial agents and formulations.
作用機序
レボルニダゾールは、DNAヘリックスの合成、または細菌DNAの転写と複製を阻害することによって抗菌効果を発揮します。 レボルニダゾールのニトロ基は還元されて反応性中間体を形成し、DNA鎖の切断を引き起こし、核酸の合成を阻害し、細菌細胞の死につながります . 主な分子標的は、複製と転写に関与するDNAとその関連酵素です .
準備方法
合成経路と反応条件: レボルニダゾールは、オルニダゾールから始まる一連の化学反応によって合成されます。
工業的生産方法: レボルニダゾールの工業的生産には、高い収率と純度を確保するために最適化された反応条件を使用した、大規模合成が含まれます。 このプロセスには、通常、医薬品の基準を満たすための結晶化、精製、品質管理などの手順が含まれます .
3. 化学反応解析
反応の種類: レボルニダゾールは、次のようなさまざまな化学反応を受けます。
還元: レボルニダゾールのニトロ基は、アミノ誘導体を形成するために還元される可能性があります。
酸化: レボルニダゾールは、ヒドロキシル化代謝物を形成するために酸化反応を受ける可能性があります。
一般的な試薬と条件:
還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムがあります。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤が使用されます。
形成される主な生成物:
還元: レボルニダゾールのアミノ誘導体。
酸化: ヒドロキシル化代謝物。
4. 科学研究の応用
レボルニダゾールは、次のような幅広い科学研究の応用範囲を持っています。
化学: ニトロイミダゾール化学とその誘導体を研究するためのモデル化合物として使用されます。
生物学: 嫌気性細菌への影響とその抗菌剤としての可能性について調査されています。
化学反応の分析
Types of Reactions: Levornidazole undergoes various chemical reactions, including:
Reduction: The nitro group in levornidazole can be reduced to form amino derivatives.
Oxidation: Levornidazole can undergo oxidation reactions to form hydroxylated metabolites.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly employed.
Major Products Formed:
Reduction: Amino derivatives of levornidazole.
Oxidation: Hydroxylated metabolites.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
レボルニダゾールは、メトロニダゾール、チニダゾール、オルニダゾールなどの他のニトロイミダゾール誘導体と比較されます。 これらの化合物はすべて、同様の作用機序を共有していますが、レボルニダゾールは、高い経口バイオアベイラビリティ、長い半減期、特定の嫌気性細菌に対するより良い有効性により、ユニークです .
類似化合物:
- メトロニダゾール
- チニダゾール
- オルニダゾール
- デキストロルニダゾール
レボルニダゾールの改善された薬物動態プロファイルと増強された抗菌活性は、ニトロイミダゾール系抗菌剤のクラスに貴重な追加をもたらします .
特性
IUPAC Name |
(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@@H](CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166734-83-4 | |
| Record name | Ornidazole, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORNIDAZOLE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7CGZ9LP53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levornidazole exert its antibacterial effect?
A1: [] Levornidazole, like other nitroimidazoles, works by diffusing into the microbial cell and undergoing reductive activation. This process forms reactive intermediates that damage DNA, leading to cell death.
Q2: Is there a difference in antibacterial activity between levornidazole and ornidazole?
A2: [] Levornidazole displays in vitro activity similar to or slightly higher than ornidazole against anaerobic gram-negative and gram-positive bacilli, and anaerobic gram-positive cocci. Both show good activity against Bacteroides fragilis, Bacteroides thetaiotaomicron, Clostridium difficile, Clostridium perfringens, and Peptostreptococcus magnus.
Q3: Are there any differences in the central nervous system effects between levornidazole and (R)-ornidazole?
A3: [] Yes, (R)-ornidazole exhibits stronger central nervous system inhibition compared to (S)-ornidazole (levornidazole). This difference is observed in various tests, including hypnotic activity, sleeping synergy with thiopental, and anticonvulsive activity in mice models.
Q4: What is the molecular formula and weight of levornidazole?
A4: The molecular formula of levornidazole is C6H10ClN3O3, and its molecular weight is 203.62 g/mol.
Q5: Are there any specific challenges in formulating stable levornidazole injections?
A5: [] Maintaining the stability of levornidazole injections, especially at low temperatures, can be challenging. Novel formulation approaches, such as using specific heating-cooling cycles during production with ethanol or a mixture of ethanol and propylene glycol as solvents, have been explored to enhance stability.
Q6: How does the pharmacokinetic profile of levornidazole compare to ornidazole?
A6: [, ] Studies in healthy Chinese subjects show that the pharmacokinetic parameters, such as Cmax, AUC0-∞, and AUC0-t, are similar for levornidazole and ornidazole after intravenous administration. This suggests comparable absorption, distribution, and elimination characteristics.
Q7: Does levornidazole undergo chiral inversion to (R)-ornidazole in vivo?
A7: [, ] No, research confirms the absence of chiral inversion of levornidazole to (R)-ornidazole in vivo following intravenous administration.
Q8: Is there any difference in the pharmacokinetic profile of levornidazole and levornidazole phosphate disodium?
A8: [] Studies in rats indicate that levornidazole phosphate disodium rapidly converts to levornidazole in vivo. The pharmacokinetic parameters between the two forms show no significant difference, suggesting comparable bioavailability and distribution.
Q9: What are the clinical applications of levornidazole?
A9: Levornidazole exhibits clinical efficacy in treating various anaerobic infections, including pelvic inflammatory disease [], oral anaerobic infections [], and pelvic anaerobic infections [].
Q10: Does levornidazole exhibit potential for treating endometriosis?
A10: [] A rat model of endometriosis suggests that ornidazole, the racemic mixture containing levornidazole, may restrict endometriosis progression by exhibiting anti-inflammatory and antiangiogenic effects. Further research is needed to confirm the specific role of levornidazole.
Q11: What is known about the safety and tolerability of levornidazole?
A11: [, ] Levornidazole demonstrates a favorable safety profile with low incidence of adverse reactions. Studies indicate that it is well-tolerated in healthy volunteers after single and multiple intravenous doses.
Q12: What analytical methods are used to quantify levornidazole?
A12: Several analytical techniques, including high-performance liquid chromatography (HPLC) [, , , , , , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [], are employed for the qualitative and quantitative analysis of levornidazole in various matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




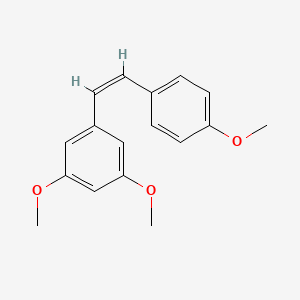
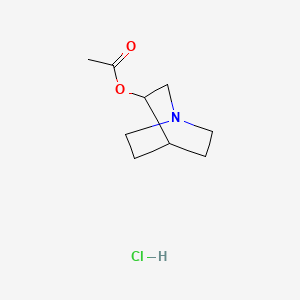
![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)
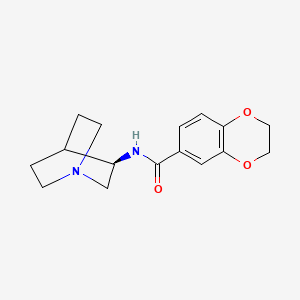
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

